Di-tert-butyl 2',6'-dimethyl-1',4'-dihydro-3,4'-bipyridine-3',5'-dicarboxylate
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Overview
Description
Preparation Methods
The synthesis of Di-tert-butyl 2’,6’-dimethyl-1’,4’-dihydro-3,4’-bipyridine-3’,5’-dicarboxylate typically involves the reaction of 2,6-dimethylpyridine with tert-butyl acetoacetate under specific conditions . The reaction is carried out in the presence of a base such as sodium ethoxide, and the product is purified through recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Di-tert-butyl 2’,6’-dimethyl-1’,4’-dihydro-3,4’-bipyridine-3’,5’-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form pyridine derivatives.
Reduction: It can be reduced to form dihydropyridine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the methyl groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Di-tert-butyl 2’,6’-dimethyl-1’,4’-dihydro-3,4’-bipyridine-3’,5’-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its role as a calcium channel blocker.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in cardiovascular diseases.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of Di-tert-butyl 2’,6’-dimethyl-1’,4’-dihydro-3,4’-bipyridine-3’,5’-dicarboxylate involves its interaction with specific molecular targets. In biological systems, it acts as a calcium channel blocker, inhibiting the influx of calcium ions into cells. This action affects various cellular processes, including muscle contraction and neurotransmitter release .
Comparison with Similar Compounds
Di-tert-butyl 2’,6’-dimethyl-1’,4’-dihydro-3,4’-bipyridine-3’,5’-dicarboxylate can be compared with similar compounds such as:
Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate: Similar in structure but with ethyl groups instead of tert-butyl groups.
2,6-Dimethyl-1,4-dihydro-pyridine-3,5-dicarboxylic acid di-tert-butyl ester: Another derivative with similar functional groups.
The uniqueness of Di-tert-butyl 2’,6’-dimethyl-1’,4’-dihydro-3,4’-bipyridine-3’,5’-dicarboxylate lies in its specific tert-butyl groups, which confer distinct steric and electronic properties, making it valuable in various applications.
Properties
Molecular Formula |
C22H30N2O4 |
---|---|
Molecular Weight |
386.5 g/mol |
IUPAC Name |
ditert-butyl 2,6-dimethyl-4-pyridin-3-yl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C22H30N2O4/c1-13-16(19(25)27-21(3,4)5)18(15-10-9-11-23-12-15)17(14(2)24-13)20(26)28-22(6,7)8/h9-12,18,24H,1-8H3 |
InChI Key |
GEUNEJZDBNZVHD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC(C)(C)C)C2=CN=CC=C2)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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